2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperidine Ring: The piperidine ring can be attached via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the indole core.
Final Assembly: The final step involves the coupling of the trifluoromethylated indole with the piperidine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties, such as thermal stability and electronic characteristics, make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with proteins, influencing their activity. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the indole and piperidine rings.
4-(trifluoromethoxy)phenyl-containing compounds: Similar in having a trifluoromethyl group but differ in the overall structure and functional groups.
Uniqueness
2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole is unique due to the combination of the trifluoromethyl group, piperidine ring, and indole core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-3-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2/c1-15-20(18-7-3-4-8-19(18)26-15)21(27-13-5-2-6-14-27)16-9-11-17(12-10-16)22(23,24)25/h3-4,7-12,21,26H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQXKGHTJBHROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.